Hypodiphosphorous tetraiodide

Catalog No.
S773956
CAS No.
13455-00-0
M.F
P2I4
I4P2
M. Wt
569.565 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypodiphosphorous tetraiodide

CAS Number

13455-00-0

Product Name

Hypodiphosphorous tetraiodide

IUPAC Name

diiodophosphanyl(diiodo)phosphane

Molecular Formula

P2I4
I4P2

Molecular Weight

569.565 g/mol

InChI

InChI=1S/I4P2/c1-5(2)6(3)4

InChI Key

YXXQTQYRRHHWFL-UHFFFAOYSA-N

SMILES

P(P(I)I)(I)I

Canonical SMILES

P(P(I)I)(I)I

Reducing Agent in Organic Chemistry

P₂I₄ acts primarily as a reducing agent in organic synthesis []. This means it readily donates electrons to other molecules, facilitating various chemical transformations. Its ability to exist in different oxidation states (+1, +3, and +5) allows it to participate in diverse reactions [].

Researchers commonly employ P₂I₄ for deoxygenation reactions, specifically:

  • Deprotecting acetals and ketals to aldehydes and ketones: This involves removing protecting groups (acetals and ketals) from carbonyl compounds (aldehydes and ketones) to reveal the original functional group [].
  • Converting epoxides to alkenes and aldoximes to nitriles: Epoxides are cyclic ethers that can be opened by P₂I₄ to form alkenes (unsaturated hydrocarbons), while aldoximes (N-O-hydroxyamines) can be converted to nitriles (organic compounds with a carbon-nitrogen triple bond) [].
  • Cyclizing 2-aminoalcohols to aziridines: This reaction involves forming a three-membered ring (aziridine) from a specific type of alcohol containing an amine group (2-aminoalcohol) [].
  • Converting α,β-unsaturated carboxylic acids to α,β-unsaturated bromides: P₂I₄ can selectively brominate specific carbon atoms in unsaturated carboxylic acids, leading to the formation of α,β-unsaturated bromides, important intermediates in organic synthesis [].

The Kuhn-Winterstein Reaction

P₂I₄ plays a crucial role in the Kuhn-Winterstein reaction, a specific type of deoxygenation reaction used to convert glycols (molecules with two hydroxyl groups) to trans alkenes (double bond configuration) []. This reaction has been instrumental in the synthesis of polyene chromophores, molecules that absorb specific wavelengths of light and are used in various applications like dyes and solar cells [].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13455-00-0

Wikipedia

Diphosphorus tetraiodide

General Manufacturing Information

Hypodiphosphorous tetraiodide: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types